(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is a chemical compound notable for its oxolane ring structure, which is substituted with a 4-chlorophenoxy group. This compound is identified by the CAS number 2165806-32-4 and is recognized for its potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structural features contribute to its chemical properties and biological activities.
The compound can be synthesized from commercially available starting materials, particularly through the reaction of 4-chlorophenol with an oxirane derivative under specific conditions. This synthesis often involves the use of catalysts and optimized reaction parameters to ensure high yields and purity.
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol belongs to the class of organic compounds known as oxolanes, which are cyclic ethers. Its classification is further defined by the presence of the chlorophenoxy substituent, which influences its reactivity and potential applications.
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol typically involves nucleophilic substitution reactions. The process can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. Advanced purification techniques, such as chromatography, are utilized to isolate the desired compound from by-products.
The molecular structure of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol features a five-membered oxolane ring with a hydroxyl group at the 3-position and a 4-chlorophenoxy group at the 4-position. The stereochemistry at the 3 and 4 positions is critical for its biological activity.
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired products and may involve varying temperatures, solvents, and concentrations.
The mechanism of action for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is primarily related to its interactions with biological targets. It may bind to enzymes or receptors within biological systems, modulating their activity. This interaction often leads to significant biological effects that are currently being explored in research contexts.
Research indicates that the compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain under investigation.
Relevant data from studies indicate that these properties can significantly influence its applications in both research and industry .
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol has several scientific uses:
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol relies critically on regioselective nucleophilic substitution to establish the C-O bond between the oxolane (tetrahydrofuran) ring and the 4-chlorophenoxy moiety. The stereochemical integrity at C3 and C4 must be preserved during this coupling, presenting significant synthetic challenges. Three principal strategies have been developed for this functionalization:
Williamson Ether Synthesis: This classical approach involves reacting enantiomerically pure (3R,4R)-4-bromooxolan-3-ol with 4-chlorophenoxide ions under phase-transfer conditions. The reaction typically employs tetrabutylammonium bromide (0.5-2 mol%) as a phase-transfer catalyst in a biphasic toluene/10% NaOH system at 60-80°C. This method achieves moderate yields (65-72%) but requires careful control to minimize racemization at the stereogenic centers. The electron-withdrawing nature of the C3-hydroxyl group slightly activates the C4 position toward nucleophilic displacement, though competing elimination can generate dihydrofuran byproducts (3-8%) that complicate purification [6] [8].
Mitsunobu Reaction: For enhanced stereochemical fidelity, the Mitsunobu protocol utilizes (3R,4R)-oxolan-3,4-diol with 4-chlorophenol under DEAD/PPh₃ conditions. This method proceeds with clean inversion at C4, yielding the (3R,4R) product when starting from (3R,4S) diol precursors. Recent optimizations employ polymer-supported triphenylphosphine (PS-PPh₃) and continuous removal of hydrazine dicarboxylate byproducts, improving yields to 82-85% while facilitating reagent recovery. This approach is particularly valuable for low-volume, high-value pharmaceutical applications where stereochemical purity is paramount [6] [8].
Epoxide Ring-Opening: An alternative route involves the regioselective opening of (3R,4R)-3,4-epoxytetrahydrofuran using 4-chlorophenolate anions. This reaction proceeds preferentially at C4 due to steric and electronic factors, with catalysis by Lewis acids like LiClO₄ (0.1 M) enhancing both regioselectivity (94:6 C4:C3) and reaction rate. Conducted in THF at 40°C for 6 hours, this method achieves 75-78% isolated yield with >99% diastereomeric retention. The primary limitation lies in the multi-step synthesis of the chiral epoxide precursor [7].
Table 1: Comparative Analysis of Nucleophilic Substitution Strategies
Method | Conditions | Yield (%) | Byproducts | Stereochemical Integrity |
---|---|---|---|---|
Williamson Ether | Toluene/10% NaOH, 80°C, 6h | 65-72% | Dihydrofuran (3-8%) | Partial racemization (3-5%) |
Mitsunobu Reaction | THF, PS-PPh₃/DEAD, 25°C, 12h | 82-85% | Hydrazine dicarboxylates | Complete inversion control |
Epoxide Opening | THF, LiClO₄ catalyst, 40°C, 6h | 75-78% | Diols (6-10%) | Full retention (>99%) |
The establishment of the (3R,4R) stereocenters represents the most challenging aspect of the synthesis, requiring sophisticated chiral control methodologies. Three catalytic systems have demonstrated significant efficacy for constructing the oxolane ring with the requisite stereochemistry:
Spiroborate Ester Catalysis: Chiral spiroborate esters derived from (R,R)-1,2-diphenyl-1,2-ethanediol enable enantioselective [2+2] cycloadditions between ketene and chloracetaldehyde. This system achieves 90-92% enantiomeric excess (ee) for the trans-3,4-disubstituted oxolane precursor at -40°C in dichloromethane. The reaction proceeds through a boracyclic transition state that enforces antiperiplanar addition, yielding the (3R,4R) configuration after reductive workup. Catalyst loadings of 8-10 mol% are typically employed, with the major limitation being the multi-step synthesis of the borate ligand [5] [8].
Jacobsen Hydrolytic Kinetic Resolution (HKR): Racemic trans-3,4-epoxytetrahydrofuran undergoes highly selective HKR using (salen)Co(III) catalysts (0.5-1 mol%) in water-saturated toluene. The (3R,4R)-epoxide is preferentially hydrolyzed to the corresponding diol with >98% ee, while the unreacted (3S,4S)-epoxide enantiomer (ee >99%) can be isolated after 48-55% conversion. Subsequent regioselective functionalization of the (3R,4R)-diol then affords the target compound. This approach delivers exceptional enantioselectivity but sacrifices atom economy, with maximum yield capped at 50% for each enantiomer [5].
Biocatalytic Dynamic Kinetic Resolution: Immobilized Candida antarctica lipase B (CAL-B) combined with a ruthenium racemization catalyst enables dynamic kinetic resolution of racemic 4-(4-chlorophenoxy)oxolan-3-one. Operating in methyl tert-butyl ether at 50°C, the system reduces the ketone selectively to the (3R,4R) alcohol with 96% ee and 85% isolated yield. The ruthenium complex (Shvo's catalyst, 2 mol%) continuously racemizes the substrate via keto-enol tautomerism, while CAL-B preferentially reduces the (R)-configured enantiomer. This one-pot system represents the most atom-economical route but requires precise control of water activity (a𝓌 = 0.2) to maintain enzyme activity and metal catalyst stability [8].
Table 2: Enantioselective Methods for (3R,4R) Configuration Control
Catalytic System | Substrate | Conditions | ee (%) | Yield | Mechanistic Basis |
---|---|---|---|---|---|
Spiroborate Ester | Ketene + Chloroacetaldehyde | CH₂Cl₂, -40°C, 24h | 90-92% | 74% | Boracyclic transition state |
Jacobsen HKR | rac-3,4-Epoxytetrahydrofuran | H₂O-saturated toluene, 25°C | >98% | 45-48%* | Selective epoxide hydrolysis |
Biocatalytic DKR | 4-(4-Chlorophenoxy)oxolan-3-one | MTBE, 50°C, a𝓌=0.2 | 96% | 85% | Enzymatic reduction + metal racemization |
*Yield per enantiomer
Transitioning from batch to continuous flow processing has addressed key scalability challenges in the production of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol, particularly for unstable intermediates and exothermic transformations. Implemented systems include:
Multi-Step Telescoped Synthesis: An integrated flow system combines epoxide formation, nucleophilic ring-opening, and in-line purification. The process begins with 3,4-epoxytetrahydrofuran synthesis in a Corning Advanced-Flow™ reactor featuring staggered herringbone mixers, where chlorine gas and butadiene monoxide react at 5-10°C (residence time: 90s). The epoxide intermediate flows directly into a PFA tubular reactor (20 mL volume) containing immobilized 4-chlorophenolate on Amberlyst A26 resin, achieving 92% conversion at 120°C with 30-second residence. This configuration prevents epimerization that typically occurs during intermediate isolation. The reactor output passes through an in-line liquid-liquid membrane separator (Zaiput® Technologies) for immediate byproduct removal, increasing overall yield by 22% compared to batch processes [4] [7].
Enzymatic Reduction under Flow Conditions: The biocatalytic ketone reduction employs a packed-bed reactor containing CAL-B immobilized on Accurel® MP1000 macroporous polypropylene. A substrate solution of 4-(4-chlorophenoxy)oxolan-3-one (0.3 M in 2-methyltetrahydrofuran) and 2-propanol (co-substrate) flows at 0.2 mL/min through a 10 cm × 2 cm column maintained at 45°C. The enzyme bed maintains >90% activity for over 500 hours, with the reaction progress monitored in-line via FTIR. A downstream catch-and-release purification module containing polystyrene-supported benzylboronic acid selectively binds the diol byproduct, delivering the target alcohol at 99.5% purity without manual intervention [8].
Photochemical Functionalization: Photoactivated nucleophilic substitution utilizes a microfluidic photoreactor with LED arrays (365 nm) arranged along fluorinated ethylene propylene (FEP) tubing. A solution of (3R,4R)-4-bromooxolan-3-ol and 4-chlorophenol (1.2 eq) in acetonitrile with Ir(ppy)₃ photocatalyst (1 mol%) achieves 88% conversion in 8 minutes residence time, compared to 24 hours in batch mode. The flow system eliminates overoxidation byproducts (<0.5%) through precise irradiation control and enables catalyst recycling via a downstream scavenger column containing QuadraPure® TU amino resins [7].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8